N-Nitrosohexamethyleneimine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.10 m. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-nitrosoazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-7-8-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMVSVHUTOAPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021040 | |
| Record name | N-Nitrosohexamethyleneimine | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Nitrosohexamethyleneimine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.45 [mmHg] | |
| Record name | N-Nitrosohexamethyleneimine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21328 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
932-83-2 | |
| Record name | Nitrosohexamethylenimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Nitrosoperhydroazepine | |
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| Record name | N-Nitrosohexamethyleneimine | |
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| Record name | Hexahydro-1-nitroso-1H-azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.053 | |
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| Record name | N-NITROSOAZACYCLOHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis and Formation Pathways of N Nitrosohexamethyleneimine
Chemical Synthetic Methodologies
The creation of N-Nitrosohexamethyleneimine in a controlled setting can be achieved through several established laboratory methods. These routes typically involve the reaction of a precursor amine with a nitrosating agent.
The primary laboratory method for synthesizing this compound involves the direct nitrosation of its secondary amine precursor, hexamethyleneimine (B121469). A common procedure consists of dissolving hexamethyleneimine in sulfuric acid, followed by the addition of sodium nitrite (B80452) to initiate the nitrosation reaction. ca.gov
Another general method for the synthesis of nitrosamines that can be applied is the reaction of a secondary amine with nitric oxide under pressure. google.com This process serves as an alternative to the more traditional use of nitrous acid generated from nitrite salts and mineral acids. google.com The reaction temperature and pressure are key parameters that can be adjusted depending on the specific amine being nitrosated. google.com
Historically, this compound has also been a reactant in the synthesis of other compounds. For instance, it is a precursor in the production of N-aminohexamethyleneimine, a key component in the synthesis of the oral antidiabetic drug tolazamide (B1682395). google.com The synthesis of N-aminohexamethyleneimine from NHEX has been achieved through reduction with agents like lithium aluminum hydride or via catalytic hydrogenation. google.com
Table 1: Laboratory Synthesis Methods for this compound
| Method | Precursor | Nitrosating Agent / Reagents | Key Conditions | Reference |
|---|---|---|---|---|
| Direct Nitrosation | Hexamethyleneimine | Sodium Nitrite, Sulfuric Acid | Acidic aqueous solution | ca.gov |
| Nitric Oxide Reaction | Hexamethyleneimine (as secondary amine) | Nitric Oxide (NO) | Pressure of at least 20 psi, Temperature range of -30 to 200 °C | google.com |
The principal chemical precursor for the synthesis of this compound is hexamethyleneimine . The other key reactant is a nitrosating agent . Nitrosamines are typically formed by the reaction between a secondary amine and a nitrosating agent, such as nitrite. ca.gov
Optimization of the synthesis reaction involves controlling several factors:
pH: Nitrosation is generally catalyzed by acid. epa.gov For the reaction to proceed, nitrite is typically converted to nitrous acid (pKa ≈ 3.4), which then forms a more active nitrosating species like nitrous anhydride (B1165640) (N₂O₃). epa.goveuropa.eu Therefore, maintaining an acidic environment is crucial for efficient synthesis.
Temperature and Pressure: In methods utilizing nitric oxide, the reaction temperature and pressure are significant. For example, while some amines can react at very low temperatures, increasing the temperature can lead to a much higher conversion rate. google.com
Concentration of Reactants: The rate of nitrosation is dependent on the concentrations of both the amine and the nitrosating agent. epa.gov
Laboratory Synthesis Routes
Environmental and Endogenous Formation Mechanisms
This compound is not known to occur naturally. ca.gov Its presence in the environment or its formation within the body (endogenously) results from chemical reactions between precursors.
The fundamental mechanism for the formation of most nitrosamines, including NHEX, is the nitrosation of a secondary amine by a nitrosating agent. ca.govmdpi.com This reaction can occur in various environments, including within the human body, under specific conditions. ca.govnih.gov
The key components for this reaction are:
Amine Precursor: A secondary amine, such as hexamethyleneimine or a compound containing the hexamethyleneimine moiety. ca.gov
Nitrosating Agent: These are typically derived from nitrites (NO₂⁻) or nitrogen oxides (NOx). ca.govnih.gov In the body, dietary nitrates can be reduced to nitrites, which can then act as nitrosating agents, particularly in the acidic environment of the stomach. ca.govimrpress.com
The reaction is heavily influenced by pH. The acidic conditions of the stomach can facilitate the conversion of ingested nitrite into nitrous acid, which is a prerequisite for the nitrosation of amines to occur. ca.govepa.gov This endogenous formation is a significant pathway for exposure to N-nitroso compounds. nih.govimrpress.com
This compound has been identified as a contaminant in some pharmaceutical products and can also be formed endogenously from certain drugs. ca.gov The hypoglycemic drug tolazamide , which contains a hexamethyleneimine group, is a notable precursor. ca.govca.gov NHEX may form in the stomach when tolazamide interacts with nitrite from dietary sources. ca.gov It has also been detected as a contaminant in some preparations of the drug itself. ca.gov
A particularly interesting formation pathway for NHEX involves the reaction of tolazamide with nitrite under physiological conditions. Research has confirmed that this reaction not only produces the expected this compound but also, surprisingly, N-Nitrosopiperidine . nih.govtemple.edu
This phenomenon points to an unusual ring contraction mechanism where a carbon atom alpha to the nitrogen is excised from the seven-membered hexamethyleneimine ring to form the six-membered piperidine (B6355638) ring. nih.gov To verify this, a study was conducted using the six-membered ring analogue of tolazamide, 1-(piperidyl)-3-(p-tolylsulfonyl)urea. When this analogue was reacted with nitrite, it yielded the corresponding N-Nitrosopiperidine and, through a similar ring contraction, N-Nitrosopyrrolidine (a five-membered ring). nih.gov This confirmed that an unusual ring contraction occurs, removing the carbon atom adjacent to the nitrogen. nih.gov
Table 2: Nitrosation Products of Tolazamide and its Analogue
| Precursor Drug | Ring Structure of Amine Moiety | Observed Nitrosamine (B1359907) Products | Inferred Reaction | Reference |
|---|---|---|---|---|
| Tolazamide | Hexamethyleneimine (7-membered) | This compound, N-Nitrosopiperidine | Direct Nitrosation & Ring Contraction | nih.gov |
| 1-(piperidyl)-3-(p-tolylsulfonyl)urea | Piperidine (6-membered) | N-Nitrosopiperidine, N-Nitrosopyrrolidine | Direct Nitrosation & Ring Contraction | nih.gov |
Formation from Pharmaceutical Precursors
Characterization of Formation under Simulated Physiological Conditions
The formation of this compound (NHEX) under conditions simulating the human physiological environment, particularly the stomach, has been a subject of scientific investigation. NHEX is a heterocyclic N-nitrosamine, a class of compounds typically formed from the reaction of a secondary amine with a nitrosating agent. ca.gov Endogenous formation, meaning synthesis within the body, is a significant pathway for exposure to such compounds.
The primary site for the endogenous synthesis of N-nitroso compounds is the stomach, due to its acidic environment. ca.govimrpress.com The formation of NHEX can occur when its chemical precursors are present under these simulated gastric conditions. The key reactants are a secondary amine, hexamethyleneimine, or a molecule containing this moiety, and a nitrosating agent, typically derived from dietary nitrite. ca.govca.gov
Research has shown that the interaction between certain pharmaceutical drugs and nitrite can lead to the formation of nitrosamines under physiological conditions. imrpress.comresearchgate.net Specifically, the hypoglycemic drug tolazamide, which contains the hexamethyleneimine structure, has been identified as a precursor to NHEX. ca.govca.gov It is suggested that NHEX can form in the acidic milieu of the stomach following the ingestion of tolazamide and its subsequent interaction with nitrite from dietary sources. ca.gov
The nitrosation reaction is highly dependent on several factors, including the pH of the medium, temperature, and the concentrations of the amine precursor and the nitrosating agent. epa.gov
Key Factors Influencing Formation in Simulated Gastric Conditions:
pH: The acidic environment of the stomach (typically pH 1-3) is highly favorable for the chemical nitrosation of secondary amines. The reaction rate is strongly pH-dependent, with optimal formation of many N-nitroso compounds occurring at a pH between 3 and 4. imrpress.comusp.org While the reaction is much less likely at neutral pH (pH > 7), it is not entirely excluded. usp.org
Nitrite Concentration: The amount of available nitrite is a critical determinant of the yield of the nitrosamine. imrpress.com Gastric nitrite can be ingested directly from food and water, but a significant portion arises from the bacterial reduction of nitrate, which is found in saliva and gastric juice. imrpress.com
Temperature: In vitro studies simulating physiological conditions are typically conducted at body temperature (37°C). imrpress.comeuropa.eu
The following tables summarize findings from studies on nitrosamine formation under simulated physiological conditions. While not all data pertains directly to NHEX, it provides a framework for understanding the conditions under which it can be formed from its precursors.
Table 1: General Conditions for Nitrosation Assays Simulating Gastric Environment
This table outlines the standardized parameters used in the World Health Organization (WHO) nitrosation assay procedure (NAP test) to evaluate the potential of drugs to form N-nitroso compounds.
| Parameter | Condition | Source |
| Drug Concentration | 10 mM | imrpress.com |
| Nitrite Concentration | 40 mM | imrpress.com |
| Temperature | 37°C | imrpress.com |
| pH | 3-4 | imrpress.com |
| Reaction Time | 1 and 4 hours | imrpress.com |
Table 2: Investigated pH Range for Nitrosamine Formation from Ranitidine In Vitro
This table shows the pH range used in a study to confirm the production of N-Nitrosodimethylamine (NDMA) from the drug ranitidine, demonstrating the relevance of stomach-like pH conditions for nitrosation.
| Parameter | Condition | Rationale | Source |
| pH Range | 2.0 - 5.3 | To simulate conditions in the human stomach. | researchgate.net |
| Observation | Increased nitrite concentration led to increased NDMA formation. | Illustrates the direct relationship between precursor concentration and nitrosamine yield. | researchgate.net |
Metabolic Biotransformation and Reactive Intermediate Elucidation
Enzymatic Activation Pathways
The metabolic journey of NHEX begins with enzymatic activation, a critical step for its conversion into biologically active forms. This process is predominantly mediated by a superfamily of enzymes that hydroxylate the compound at specific carbon positions.
The principal pathway for the metabolic activation of NHEX, like many other nitrosamines, is initiated by the cytochrome P450 (P450) enzyme system. ca.govacs.org This enzymatic reaction involves the hydroxylation of the carbon atom immediately adjacent to the nitroso group, known as the α-carbon. acs.orgnilu.no This α-hydroxylation is considered the key activation step, as it leads to the formation of an unstable intermediate, α-hydroxy-N-nitrosohexamethyleneimine. acs.orgoup.com This initial product is highly unstable and spontaneously decomposes, triggering a cascade of chemical reactions that produce highly reactive electrophilic species. acs.orgnih.govhesiglobal.org The process of α-hydroxylation is a widely accepted hypothesis for the activation of N-nitrosamines, leading to intermediates that can interact with cellular macromolecules. acs.org
The biotransformation of NHEX is carried out by specific enzyme systems, primarily located in the liver and, to a lesser extent, in other organs like the lungs. nih.gov Studies using rat liver and lung microsomes have shown that while the metabolites produced are identical, the enzymatic kinetics differ, suggesting the involvement of different P450 isoforms in these tissues. nih.govaacrjournals.org
For instance, liver subcellular fractions exhibit a lower Michaelis-Menten constant (Km) for NHEX metabolism compared to lung fractions, indicating a higher affinity of the liver enzymes for the substrate. nih.govaacrjournals.org This suggests that the microsomal enzymes responsible for metabolizing cyclic nitrosamines in the liver and lungs are not the same. nih.govaacrjournals.org While specific isoforms for NHEX are not definitively identified in all studies, research on structurally similar cyclic nitrosamines points towards the involvement of P450 isoforms such as CYP2A6 and CYP2E1. oup.comnih.gov Studies on N-nitrosopiperidine (NPIP), another cyclic nitrosamine (B1359907), have implicated P450 2A3 as a key enzyme in its activation, particularly in the esophagus. oup.comresearchgate.net This suggests that analogous isoforms may be responsible for the tissue-specific metabolism of NHEX.
Table 1: Kinetic Parameters of N-Nitrosohexamethyleneimine Metabolism in Rat Tissues
| Tissue | Km Value (mM) | Metabolic Rate (per mg protein) |
|---|---|---|
| Liver | 0.6 | 2.5 to 5 times higher than lung |
| Lung | 3.0 | Lower than liver |
Data sourced from in vitro studies using uninduced male Fischer rat subcellular fractions. nih.govaacrjournals.org
Cytochrome P450-Mediated α-Hydroxylation
Characterization of Reactive Metabolic Intermediates
The enzymatic activation of NHEX gives rise to a variety of metabolic intermediates, ranging from highly reactive, short-lived electrophiles to more stable hydroxylated products.
The decomposition of the unstable α-hydroxy-N-nitrosohexamethyleneimine intermediate initiates the formation of several electrophilic species. ca.govacs.org This breakdown process is thought to generate a diazohydroxide intermediate, which is also highly reactive. acs.org Further decomposition of the diazohydroxide can lead to the formation of a carbonium ion, a potent electrophile. ca.govca.gov An alternative proposed pathway involves the formation of an imminium ion. ca.gov These electrophilic metabolites are capable of alkylating nucleophilic sites on macromolecules. nilu.no The formation of 1,6-hexanediol (B165255), detected in rat liver, is considered evidence for the generation of a carbonium ion metabolite that acts as an alkylating species. ca.govnih.govca.gov
In addition to α-hydroxylation, NHEX can also be metabolized at the β and γ carbons, leading to the formation of more stable hydroxylated metabolites. ca.govacs.org These include β-hydroxy this compound and γ-hydroxy this compound. ca.govca.gov These stable metabolites account for approximately one-third of the total metabolites produced in in vitro reactions with rat liver microsomes. oup.comresearchgate.netresearchgate.net The formation of γ-hydroxy NHEX is favored over the β-hydroxy form, with a production ratio of 3:1. oup.comresearchgate.net Unlike the products of α-hydroxylation, β- and γ-hydroxynitrosohexamethyleneimine are not significantly metabolized further by rat liver enzymes and may represent detoxification products in this species. nih.gov
A notable characteristic of the β- and γ-hydroxy metabolites of NHEX is the existence of conformeric forms due to hindered rotation around the N-N bond. oup.com Each of these hydroxylated isomers exists as two distinct conformers (anti/E and syn/Z) that are stable enough to be separated at room temperature using techniques like high-performance liquid chromatography (h.p.l.c.). oup.comresearchgate.netresearchgate.net
Table 2: Metabolites of this compound
| Compound Name | Abbreviation | Classification | Key Characteristics |
|---|---|---|---|
| This compound | NHEX | Parent Compound | A heterocyclic nitrosamine. ca.gov |
| α-hydroxy this compound | - | Unstable Intermediate | Product of Cytochrome P450-mediated α-hydroxylation; rapidly decomposes. acs.orgca.gov |
| Imminium Ion | - | Reactive Electrophile | Proposed reactive intermediate. ca.gov |
| Carbonium Ion | - | Reactive Electrophile | Proposed reactive intermediate; alkylating species. ca.govca.gov |
| Diazohydroxide | - | Reactive Intermediate | Formed from the breakdown of α-hydroxy NHEX. acs.org |
| β-hydroxy this compound | β-hydroxy NHEX | Stable Metabolite | Exists as two separable conformers (E and Z). oup.comresearchgate.net |
| γ-hydroxy this compound | γ-hydroxy NHEX | Stable Metabolite | Major stable hydroxylated metabolite; exists as two separable conformers (E and Z). oup.comresearchgate.net |
| Hexamethyleneimine (B121469) | HX | Metabolite | Identified in the urine of rats administered NHEX. nih.gov |
| ε-Caprolactam | - | Metabolite | Identified in the urine of rats administered NHEX. nih.gov |
| ε-Aminocaproic acid | - | Metabolite | Identified in the urine of rats administered NHEX. nih.gov |
Structural Elucidation of Stable Hydroxylated Metabolites (e.g., β- and γ-hydroxy this compound)
Differential Enzymatic Production in Various Biological Matrices
The metabolic activation of this compound is not uniform across all tissues. Research demonstrates significant differences in enzymatic activity between various biological matrices, particularly the liver and lungs. Like many nitrosamines, NHEX requires metabolic activation, a process largely catalyzed by the cytochrome P450 (CYP) family of enzymes, to become biologically active. ca.govacs.orgbenthamscience.com
In vitro studies using subcellular fractions from uninduced male Fischer rats have shown that while the metabolites produced by the liver and lungs are identical, the rate and efficiency of this metabolism differ significantly. nih.gov The liver's subcellular fractions exhibit a much higher affinity for NHEX, with a lower Michaelis-Menten constant (Km) of 0.6 mM compared to 3 mM in lung fractions. nih.gov This indicates that the liver enzymes are more efficient at metabolizing NHEX even at lower concentrations. Consequently, liver microsomes metabolize 2.5 to 5 times more NHEX per milligram of protein than lung microsomes. nih.gov
These findings suggest that the specific microsomal enzymes responsible for metabolizing cyclic nitrosamines are not the same in the liver and lungs. nih.gov Further research indicates that as the size of the nitrosamine's carbon ring increases, lung microsomes show an increased affinity, a phenomenon not observed to the same extent with liver enzymes. nih.gov While microsomal enzymes can initiate the metabolic process, the presence of cytosol is necessary for the complete conversion of certain metabolites. nih.gov Following administration in rats, radioactivity from labeled NHEX is observed in various tissues, with the highest concentration found in the liver, followed by the kidneys, spleen, brain, and gut epithelium. ca.govnih.govca.gov
Table 1: Comparative in vitro Metabolism of this compound in Rat Tissues
| Biological Matrix | Enzyme System | Kinetic Parameter (Km) | Relative Metabolic Rate | Reference |
|---|---|---|---|---|
| Liver | Microsomal & Cytosolic Fractions | 0.6 mM | 2.5 to 5 times higher than lung | nih.gov |
| Lung | Microsomal & Cytosolic Fractions | 3 mM | Lower than liver | nih.gov |
Metabolite Profiling and Excretion Pathways
Once metabolized, the resulting products, or metabolites, are eliminated from the body through various excretion pathways. The analysis of these metabolites provides a clear picture of the biotransformation process.
Identification of Urinary and Other Excreted Metabolites (e.g., Hexamethyleneimine, ε-Caprolactam, ε-Aminocaproic Acid)
Studies in male MRC-Wistar rats have identified several major urinary metabolites of this compound. nih.gov Analysis of urine collected 24 hours after administration revealed a minimum of 11 distinct metabolic products, with no parent compound being detected. nih.govresearchgate.net
The identified metabolites include:
Hexamethyleneimine (HX) nih.govca.gov
ε-Caprolactam (also known as 2-Oxohexamethyleneimine) nih.govca.gov
ε-Aminocaproic Acid nih.govca.gov
6-Aminocaprohydroxamic acid nih.govresearchgate.net
1,6-Hexanediol ca.gov
In addition to these, researchers noted that two other products appeared to be derivatives of Hexamethyleneimine metabolism, and another was identified as a glucuronide conjugate. nih.gov
Quantitative Analysis of Metabolic Fate and Mass Balance Studies
Quantitative studies using radiolabeled this compound provide insight into the distribution and excretion of the compound and its metabolites. In studies with rats, the compound is completely metabolized. ca.gov
A significant portion of the compound is oxidized, with 18.1% of the administered dose being converted to carbon dioxide (¹⁴CO₂) within 24 hours. nih.govresearchgate.net The primary route of excretion for the metabolites is through the urine. nih.gov Mass balance studies show that after 24 hours, 36.7% of the initial radioactivity is excreted via the urinary pathway. nih.govresearchgate.net In another study, 33% of the radioactivity from a low dose of NHEX was eliminated in the urine after 24 hours. scispace.com The proportion of the dose excreted in the urine as metabolites tends to increase with the size of the nitrosamine's ring structure. nih.gov
Table 2: 24-Hour Excretion Profile of this compound in Rats
| Excretion Pathway | Percentage of Administered Dose | Reference |
|---|---|---|
| Metabolized to CO₂ | 18.1% | nih.govresearchgate.net |
| Excreted in Urine (as metabolites) | 36.7% | nih.govresearchgate.net |
Molecular Mechanisms of Deoxyribonucleic Acid Interaction and Damage
DNA Adduct Formation and Structural Characterization
The interaction of metabolically activated NHEX with DNA results in the formation of covalent adducts, which are key to its carcinogenic activity. ca.govca.gov
Identification of Specific Nucleobase Adducts (e.g., O-alkylation of Guanine (B1146940), Thymidine)
NHEX is known to form DNA adducts through the alkylation of nucleobases, with a particular affinity for oxygen atoms. ca.govca.gov It is postulated to cause O-alkylation of guanine and thymidine (B127349). ca.govca.gov The metabolic activation of NHEX can produce a carbonium ion metabolite, which has been identified as an alkylating species. ca.gov This reactive intermediate can covalently bind to the nucleobases of DNA. ca.govca.gov The formation of O6-alkylguanine is a significant promutagenic lesion because it can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations. dtic.milias.ac.in Similarly, O-alkylation of thymidine can disrupt normal base pairing and contribute to mutagenesis.
Detection of DNA Crosslinks and Other Covalent Modifications
In addition to forming adducts with individual nucleobases, NHEX has been postulated to form DNA crosslinks. ca.govca.gov These crosslinks can be either intrastrand (within the same DNA strand) or interstrand (between the two complementary DNA strands). researchgate.netthermofisher.com Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription. researchgate.net Furthermore, studies have indicated that reactive species derived from NHEX can lead to the formation of phosphotriesters by alkylating the phosphate (B84403) backbone of DNA. nih.gov Research involving the treatment of rats with NHEX showed that after depurination of the liver DNA, a significant portion of the radioactivity remained associated with the apurinic acid, suggesting the formation of stable covalent modifications such as phosphotriesters or crosslinks that prevent the release of purines. nih.gov
Methodologies for Comprehensive DNA Adductome Analysis
The comprehensive analysis of all DNA adducts in a cell, known as the DNA adductome, is crucial for understanding the full spectrum of DNA damage caused by a compound like NHEX. re-place.befrontiersin.org Modern analytical techniques are essential for this purpose.
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for DNA adduct analysis, offering high sensitivity and structural information. frontiersin.orgchemrxiv.org Specifically, ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or quadrupole-time of flight (Q-TOF) systems, allows for both targeted and untargeted analysis of DNA adducts. re-place.bechemrxiv.orgre-place.be These methods enable the identification and quantification of a wide range of adducts, even at low abundance. chemrxiv.orgbohrium.com
The general workflow for DNA adductome analysis involves:
DNA Isolation and Hydrolysis: Extraction of DNA from cells or tissues, followed by enzymatic hydrolysis to break it down into individual deoxyribonucleosides. frontiersin.org
Chromatographic Separation: Separation of the complex mixture of normal and adducted deoxyribonucleosides using UHPLC. chemrxiv.org
Mass Spectrometric Detection: Detection and identification of the adducts based on their accurate mass and fragmentation patterns using HRMS. bohrium.com
Data Analysis and Annotation: Putative adducts are identified by matching their mass spectral data against specialized databases of known DNA adducts. frontiersin.orgbohrium.com
These advanced methodologies provide a powerful tool for characterizing the diverse DNA lesions induced by NHEX and other genotoxic agents. re-place.bebohrium.com
Molecular Basis of Mutagenic Lesions
The mutagenicity of NHEX is a direct consequence of the DNA adducts it forms. The specific types of mutations induced are closely linked to the chemical structure of these adducts.
Correlation between DNA Adduct Structure and Mutagenic Signature
The structure of a DNA adduct determines its mutagenic outcome by influencing how the DNA replication machinery interprets the damaged template. uleth.camdpi.com For instance, O6-alkylguanine adducts, which can be formed by NHEX, are well-known to cause G:C to A:T transition mutations because the alkylated guanine preferentially pairs with thymine instead of cytosine. ias.ac.inmdpi.com
The formation of bulky adducts can distort the DNA helix, potentially leading to frameshift mutations or larger chromosomal aberrations. researchgate.net The specific pattern of mutations, or "mutagenic signature," caused by a chemical can provide clues about the types of DNA adducts being formed and the repair pathways that are active in the cell. mdpi.com
In Vitro Mutagenicity Assays for Mechanistic Investigation (e.g., Ames Test, other bacterial and mammalian cell assays)
A variety of in vitro assays are used to investigate the mutagenic potential and mechanisms of compounds like NHEX.
Bacterial Reverse Mutation Assay (Ames Test): The Ames test is a widely used primary screen for mutagenicity. lhasalimited.orglhasalimited.org It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. lhasalimited.org A positive result is indicated by the reversion of these mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. lhasalimited.org
NHEX has been shown to induce base-pair substitution mutations in Salmonella typhimurium and reverse mutations in Escherichia coli, primarily in the presence of a metabolic activation system (S9 fraction). ca.gov This indicates that the metabolites of NHEX are responsible for its mutagenicity. ca.gov For nitrosamines, enhanced Ames test conditions, such as using a higher concentration of S9 from hamster liver, are often recommended to improve the detection of their mutagenic potential. europa.eunih.govusp.org
Mammalian Cell Mutagenicity Assays: To assess mutagenicity in a system more relevant to humans, various mammalian cell assays are employed. These assays can detect gene mutations, chromosomal damage, and DNA strand breaks. nih.goveuropa.eu
Gene Mutation Assays: NHEX has been shown to induce mutations at the 6-thioguanine (B1684491) and ouabain (B1677812) resistance loci in Chinese hamster V79 cells, in an assay mediated by primary rat hepatocytes for metabolic activation. ca.gov
Genotoxicity Assays: While specific data for NHEX in some mammalian genotoxicity assays may be limited, related nitrosamines have been shown to induce DNA damage, chromosomal aberrations, and sister chromatid exchanges in various mammalian cell lines. fhi.no Assays using human cells, such as the micronucleus test in human lymphoblastoid TK6 cells or DNA strand break detection in HepaRG cells, are also valuable for assessing genotoxic potential. nih.gov
These in vitro assays provide critical information on the mutagenic and genotoxic mechanisms of N-Nitrosohexamethyleneimine, complementing the findings from DNA adduct analysis.
| Research Finding | Method/Assay | Organism/Cell Line | Key Result |
| DNA Adduct Formation | In vivo exposure and analysis | Rat liver | Covalent binding to DNA and RNA; identification of 1,6-hexanediol (B165255) as an alkylating species. ca.gov |
| DNA Binding | In vivo exposure and analysis | Rat liver | Binding to non-purine sites on DNA, suggesting phosphotriester formation or cross-linking. nih.gov |
| Mutagenicity | Ames Test | Salmonella typhimurium | Induces base-pair substitution mutations (requires metabolic activation). ca.gov |
| Mutagenicity | Reverse Mutation Assay | Escherichia coli | Induces reverse mutations (requires metabolic activation). ca.gov |
| Mutagenicity | Gene Mutation Assay | Chinese hamster V79 cells (with rat hepatocyte mediation) | Induces 6-thioguanine and ouabain resistant mutations. ca.gov |
Advanced Analytical Methodologies for Detection and Structural Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of N-nitroso compounds, providing the necessary separation from complex sample matrices prior to detection. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the target analyte and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile nitrosamines like NHEX. gcms.cz The methodology typically involves the injection of a sample extract into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. epa.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
For trace analysis, achieving low detection limits is critical. Techniques such as solid-phase extraction (SPE) can be employed to concentrate the nitrosamines from a sample, thereby increasing the sensitivity of the method. gcms.cz The use of high-resolution mass spectrometry (HRMS) with GC, such as GC-Orbitrap MS, offers enhanced selectivity and sensitivity, which is particularly important for distinguishing the target analyte from matrix interferences that can lead to false positives. gcms.cz
A study comparing different ionization methods for the analysis of nine nitrosamines found that electron impact ionization (EI) with GC-MS/MS provided the best performance in terms of linearity, limit of detection (less than 1 μg/L), recovery, and precision. mdpi.com
Table 1: GC-MS Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Setting | Purpose |
| Column | Varies (e.g., Rxi-5Sil MS) | Separation of analytes |
| Injection Mode | Liquid Injection | Introduction of sample |
| Carrier Gas | Helium | Mobile phase |
| Oven Program | Temperature gradient | Elution of compounds |
| Ionization Mode | Electron Impact (EI) | Creation of ions |
| Mass Analyzer | Quadrupole, Orbitrap, etc. | Separation of ions by m/z |
| Detection Mode | MS/MS (MRM), HRMS | High selectivity and sensitivity |
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is particularly suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis. In the context of NHEX, HPLC offers a robust alternative, especially when dealing with complex matrices like pharmaceutical formulations. nih.govresearchgate.net
A method for determining NHEX in the bulk drug tolazamide (B1682395) and its dosage forms utilizes trace enrichment HPLC with UV detection at 228 nm. nih.govresearchgate.net This approach involves extracting the nitrosamine, followed by on-line cleanup and enrichment to achieve quantification at levels approaching one part per billion (ppb). nih.govresearchgate.net The separation is typically achieved on a reversed-phase column, where the mobile phase composition is adjusted to control the elution of the analytes. wikipedia.org
The choice of detector is crucial for achieving the required sensitivity and selectivity. While UV detectors are common, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides significantly higher specificity and lower detection limits, making it the method of choice for trace-level nitrosamine analysis in many regulatory contexts. chromatographyonline.comresearchgate.netresearchgate.net
Table 2: HPLC Method Parameters for N-Nitrosohexamethyleneimine Analysis
| Parameter | Condition | Reference |
| Technique | Trace Enrichment HPLC | nih.govresearchgate.net |
| Extraction | Diethyl ether | nih.govresearchgate.net |
| Detection | UV at 228 nm | nih.govresearchgate.net |
| Quantitation Level | Approaching 1 ppb | nih.govresearchgate.net |
Mass Spectrometry-Based Approaches
Mass spectrometry is a cornerstone of modern analytical chemistry, providing unparalleled sensitivity and specificity for the identification and quantification of chemical compounds. For nitrosamines, various MS-based approaches have been developed to tackle the challenges of trace-level detection and unambiguous structural confirmation.
Tandem Mass Spectrometry (MS/MS) for N-Nitroso Functionality Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for identifying the N-nitroso functionality. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-activated dissociation (CAD), and the resulting product ions are analyzed. This process provides structural information about the precursor ion. However, not all ionized N-nitroso compounds produce diagnostic fragment ions upon CAD, which can make consistent identification challenging. nih.gov
Liquid chromatography tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the identification and quantification of nitrosamine impurities due to its exceptional sensitivity, selectivity, and precision. researchgate.netresearchgate.net This technique has been successfully applied to the analysis of various nitrosamines in pharmaceutical products. chromatographyonline.comresearchgate.net
Ion-Molecule Reactions for Diagnostic Detection and Differentiation
To overcome the limitations of conventional MS/MS, methods based on diagnostic functional-group selective ion-molecule reactions have been developed. nih.gov This approach involves reacting the protonated analyte with a specific reagent gas within the mass spectrometer. For instance, 2-methoxypropene (B42093) has been identified as a reagent that reacts diagnostically with protonated N-nitrosamines by forming an adduct, followed by the elimination of 2-propenol. nih.gov This specific reaction pathway can be used to reliably identify the N-nitroso functionality, even in cases where traditional CAD methods fail. nih.gov This methodology has proven robust for identifying the N-nitroso group in unknown analytes and can also differentiate between N-nitroso and O-nitroso compounds. nih.gov
High-Resolution Mass Spectrometry for Metabolite and Adduct Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of an unknown compound and its metabolites or adducts. ijpras.comnih.gov When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for identifying metabolites of drugs and other xenobiotics. ijpras.comfda.gov The high selectivity of HRMS allows for the differentiation of nitrosamine-like impurities from actual nitrosamines, ensuring the reliability of test results. fda.gov
HRMS has been instrumental in the study of DNA adducts, which are formed when a chemical covalently binds to DNA. The identification of such adducts is crucial for understanding the mechanisms of carcinogenicity. nih.govfrontiersin.org For example, ultrasensitive LC-HRMS/MS methods have been developed to analyze DNA adducts formed from tobacco-specific nitrosamines. nih.gov Similarly, HRMS-based stable-isotope labeling methods have been used for the comprehensive profiling of metabolites of N'-nitrosonornicotine (NNN) in urine, leading to the identification of new potential biomarkers. nih.gov
Structure Activity Relationships Sar and Mechanistic Predictive Modeling
Elucidation of Structural Features Influencing Metabolic Activation
The metabolic activation of nitrosamines is initiated by hydroxylation at the α-carbon atom, the carbon atom adjacent to the nitroso group. acs.orgacs.org This enzymatic reaction is a critical determinant of the compound's genotoxic potential.
Substitutions at the α-carbon position of the nitrosamine (B1359907) ring can significantly alter the efficiency of metabolic hydroxylation and, consequently, the compound's carcinogenicity.
Steric Hindrance: The presence of bulky substituents at the α-carbon can sterically hinder the approach of CYP enzymes, thereby reducing the rate of hydroxylation. pharmaexcipients.comnumberanalytics.com This steric hindrance can lead to a decrease in the formation of the reactive electrophilic species responsible for DNA damage. For instance, studies on N-nitrosopiperidine (NPIP) and its methylated analogs have shown that methyl substitution at the α-carbons significantly reduces tumor formation in rats. nih.gov The presence of even one tert-butyl group can lead to negative results in terms of carcinogenicity. pharmaexcipients.com This is attributed to the lack of abstractable hydrogen atoms at the α-carbon, which are necessary for the hydroxylation mechanism to proceed. acs.org
Electronic Effects: The electronic properties of substituents can also influence hydroxylation. Electron-withdrawing groups can decrease the electron density at the α-carbon, potentially affecting the interaction with CYP enzymes. Conversely, electron-donating groups might enhance this interaction. Stereoelectronic effects, which involve the spatial arrangement of orbitals, also play a role in determining the reactivity of the molecule. wikipedia.org
The following table summarizes the impact of α-carbon substitutions on the carcinogenicity of some nitrosamines, illustrating the principles of steric hindrance.
| Compound | α-Carbon Substitution | Carcinogenic Potency |
| N-Nitrosopiperidine (NPIP) | None | High |
| 2,6-Dimethyl-N-nitrosopiperidine | Two methyl groups | Reduced |
| N-Nitrosomethyl-tert-butylamine | One tert-butyl group | Non-carcinogenic |
Data sourced from multiple studies on nitrosamine carcinogenicity.
The reactivity of N-Nitrosohexamethyleneimine and its analogs is a function of both electronic and steric factors.
Electronic Effects: The N-nitroso group is an electron-withdrawing group, which influences the electron distribution within the molecule. This electronic landscape affects the molecule's interaction with metabolic enzymes and its susceptibility to chemical reactions. europa.eu The rate of nitrosamine formation itself is dependent on the basicity of the parent amine, which is an electronic property. europa.eu
Steric Effects: As previously mentioned, steric bulk around the α-carbons is a major determinant of metabolic activation. pharmaexcipients.comosti.gov The size and conformation of the seven-membered ring of NHEX create a specific steric environment that influences its interaction with CYP enzymes. Larger cyclic nitrosamines, such as N-nitrosoheptamethyleneimine (NHMI), which is structurally similar to NHEX, also exhibit carcinogenicity, indicating that the ring size itself does not preclude metabolic activation. ca.gov However, the degree of steric hindrance at the α-positions remains a critical factor. pharmaexcipients.com The interplay of these effects is complex; for example, a substituent might have an activating electronic effect but a deactivating steric effect.
Impact of α-Carbon Substitutions on Hydroxylation Efficiency
Correlation of Structural Motifs with DNA Adduct Formation Efficiency
The ultimate carcinogenic action of NHEX results from the covalent binding of its reactive metabolites to DNA, forming DNA adducts. nih.gov The efficiency of this process is directly linked to the structural features of the parent nitrosamine.
Following α-hydroxylation, the resulting unstable α-hydroxy-nitrosamine spontaneously decomposes to form a highly reactive diazonium ion. acs.orgacs.org This electrophilic species can then alkylate DNA bases, particularly at the N7 and O6 positions of guanine (B1146940). nih.govmdpi.com
The structure of the diazonium ion, which is dictated by the original nitrosamine structure, influences its reactivity and the types of DNA adducts formed. nih.gov For NHEX, metabolic activation is proposed to lead to intermediates that can alkylate DNA. ca.gov The efficiency of adduct formation is influenced by the stability of the diazonium ion and its accessibility to nucleophilic sites on DNA. The conformation of the DNA adducts can also impact their potential to cause mutations. nih.gov The investigation of DNA adducts is a key aspect of understanding the mechanisms of carcinogenesis. researchgate.netre-place.be
Development of Mechanistically Based Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. mdpi.com These models are increasingly used to predict the carcinogenicity of nitrosamines, including NHEX. ca.govmdpi.com
Mechanistically based QSAR models aim to predict the likelihood of a compound undergoing specific metabolic activation pathways and forming reactive intermediates. These models can incorporate quantum mechanical calculations to understand the electronic properties and reactivity of molecules. usp.orgfrontiersin.org
For nitrosamines, QSAR models can be developed to predict:
The likelihood of α-hydroxylation based on steric and electronic descriptors.
The stability and reactivity of the resulting diazonium ions.
The potential for DNA adduct formation.
By integrating data from a range of nitrosamines, these models can identify the key structural features that drive carcinogenicity. medvolt.ainih.gov For example, several QSAR models have predicted that NHEX is likely to be mutagenic and carcinogenic. ca.gov
The table below provides a simplified conceptual framework for how different structural features might be weighted in a QSAR model for nitrosamine carcinogenicity.
| Structural Feature | Potential Impact on Carcinogenicity | QSAR Descriptor Example |
| Presence of α-hydrogens | Necessary for activation | Hydrogen count at α-carbon |
| Steric bulk at α-carbon | Reduces activation | van der Waals volume of substituents |
| Electronic properties of substituents | Modulates reactivity | Hammett constants |
| Ring size and conformation | Influences enzyme fit | Molecular shape indices |
QSAR models are particularly valuable for assessing the risk of novel or untested nitrosamines by comparing them to structurally similar compounds with known carcinogenic potential. acs.org This is known as an analog or read-across approach.
NHEX has strong structural similarities to other carcinogenic cyclic nitrosamines such as N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR). ca.gov QSAR models can quantify this similarity and use the known carcinogenicity data of these analogs to predict the risk associated with NHEX.
Class-specific considerations are crucial in developing accurate QSAR models. Nitrosamines are a well-defined class of "cohort of concern" compounds due to the high carcinogenic potency of many of its members. acs.org However, potency can vary significantly within the class. Therefore, QSAR models must be trained on diverse datasets of nitrosamines to capture the full range of structure-activity relationships. pharmaexcipients.com These models can then be used to categorize new nitrosamines into different potency groups, aiding in risk assessment and regulatory decision-making. researchgate.net
Environmental Distribution and Transformation Dynamics
Occurrence in Environmental and Contamination Matrices
N-Nitrosohexamethyleneimine (NHEX), a cyclic N-nitrosamine, is not known to occur naturally in the environment. ca.gov Its presence is primarily a result of anthropogenic activities, leading to its detection in various environmental and commercial matrices.
N-nitrosamines, as a class of compounds, have been identified as disinfection byproducts (DBPs) in drinking water. multipure.comengineering.org.cn The formation of these compounds occurs when disinfectants like chlorine or, more commonly, chloramine (B81541) react with organic and inorganic matter present in the source water. multipure.com While specific data on the concentration of this compound as a DBP is not as prevalent as for other nitrosamines like N-nitrosodimethylamine (NDMA), its potential for formation exists. The use of chloramine as a disinfectant, in particular, can increase the formation of certain nitrogenous DBPs. multipure.comnih.gov The concern over N-nitrosamines in drinking water is significant due to their potential health risks. multipure.comresearchgate.net
The following table summarizes the context of N-nitrosamine formation in water systems.
| Factor | Description | Reference |
| Formation Pathway | Reaction of disinfectants (e.g., chloramine, chlorine) with organic/inorganic precursors in water. | multipure.comengineering.org.cn |
| Common Precursors | Natural organic matter, wastewater-impacted sources, certain industrial effluents. | multipure.comengineering.org.cnnih.gov |
| Influencing Factors | Disinfectant type, precursor concentration, water temperature, and pH. | multipure.com |
This compound has been identified as a contaminant stemming from industrial activities and within pharmaceutical products. ca.gov Historically, it has been used in at least one industrial chemical synthesis process and as an explosive in the ejector seats of military fighter jets. ca.govca.gov Exposures can occur during its manufacture and use. ca.gov
Furthermore, NHEX has been detected as an impurity in pharmaceutical preparations. ca.govveeprho.com For instance, it was identified as a contaminant in the hypoglycemic drug Tolazamide (B1682395). ca.govca.gov The formation can also occur in the acidic environment of the stomach when a precursor drug interacts with dietary nitrites. ca.govca.gov Regulatory bodies have set stringent limits for nitrosamine (B1359907) impurities in pharmaceutical products, necessitating the use of reference standards like this compound for analytical method development and quality control. veeprho.com
| Matrix | Context of Contamination | Reference |
| Industrial | Used as an explosive and in chemical synthesis. | ca.govca.gov |
| Pharmaceuticals | Impurity in drugs such as Tolazamide. | ca.govca.gov |
Detection in Water Systems and as a Byproduct of Disinfection Processes
Environmental Fate Processes and Degradation Pathways
The persistence and transformation of this compound in the environment are governed by several abiotic and biotic processes. cdc.gov These processes determine the compound's lifespan and potential for exposure.
N-nitrosamines are known to be susceptible to photolysis, particularly by ultraviolet (UV) radiation from sunlight. epa.govacs.org This photochemical decomposition is a significant degradation pathway in sunlit surface waters. acs.org The process involves the cleavage of the N-N bond upon excitation by UV light. acs.org However, the effectiveness of photolysis can be limited in natural waters by the presence of other dissolved substances that screen or absorb light. acs.org While N-nitrosamines are relatively persistent in water without sunlight, they are short-lived in outdoor air due to facile degradation by photolysis and other atmospheric reactions. acs.org The rate of photolysis can be influenced by factors such as pH. acs.org
Microbial action is a key process in the degradation of N-nitrosamines in the environment. acs.org Studies have shown that various N-nitrosamine compounds are biodegradable under both oxic and anoxic conditions. nih.gov The presence of an adapted biological community is crucial for their complete removal. nih.gov For instance, research on simulated groundwater recharge systems demonstrated that several N-nitrosamines could be biodegraded with half-lives ranging from 1.3 to 7 days. nih.gov
The metabolism of this compound has been studied in rats, where it is broken down into several metabolites, including hexamethyleneimine (B121469), ε-caprolactam, and ε-aminocaproic acid, indicating that biological systems can transform the parent compound. nih.gov Certain microorganisms are capable of forming N-nitrosamines from precursors, and some can also catalyze their degradation. nih.gov The metabolism of cyclic nitrosamines like NHEX can involve α-hydroxylation, a key activation step. acs.org
N-nitrosamines are generally resistant to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov This stability means that hydrolysis is not considered a significant degradation pathway in most natural aquatic and terrestrial environments. acs.orgnih.gov However, other abiotic processes can contribute to their degradation. For example, in acidic conditions, decomposition can occur through deamination or denitrosation, though denitrosation is negligible at a pH above 2. acs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like NHEX. ornl.gov These first-principles methods solve the Schrödinger equation for a given system, providing detailed information about its electronic structure without relying on experimental parameters. ornl.gov Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate molecular structures, energies, and other properties that dictate reactivity. nih.govmdpi.comrsc.org
Prediction of Metabolic α-Carbon Hydroxylation Potential and Activation Energies
The primary metabolic activation pathway for many carcinogenic nitrosamines, including NHEX, is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. acs.orgca.gov This process is considered a critical step for their bioactivation. acs.orgmdpi.com Quantum chemical calculations can predict the likelihood of this reaction by determining the activation energies associated with hydrogen abstraction from the α-carbons.
The presence of an oxidizable carbon atom alpha to the N-nitroso group is a crucial requirement for the metabolism-dependent carcinogenicity of N-nitrosamines. acs.org Computational studies can model this process, providing insights into the relative reactivity of different α-positions. For NHEX, which has α, β, and γ carbons, α-hydroxylation is the primary metabolic route. ca.gov Following α-hydroxylation, the molecule can undergo ring cleavage to form a reactive diazohydroxide intermediate. ca.gov Quantum mechanical calculations can help elucidate the energetics of these transformation pathways, which are crucial for assessing carcinogenic potential, especially when experimental data is limited. pharmaexcipients.com
| Parameter | Description | Significance |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the α-hydroxylation reaction. | A lower activation energy suggests a higher likelihood of metabolic activation and potential carcinogenicity. |
| Reaction Enthalpy (ΔH) | The net change in heat content during the α-hydroxylation reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to predict the spontaneity of the α-hydroxylation process. | A negative ΔG indicates a spontaneous reaction under constant pressure and temperature. |
Transition State Analysis for Key Reaction Pathways
Transition state theory is a cornerstone of chemical kinetics, and its application through computational methods allows for the detailed examination of reaction mechanisms. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of a chemical reaction. dokumen.pub For NHEX, key reaction pathways include metabolic hydroxylation and the subsequent decomposition to form DNA-reactive species. ca.govfrontiersin.org
Molecular Modeling and Interaction Simulations
Molecular modeling and simulations provide a dynamic view of how molecules like NHEX interact with their biological environment. These techniques are essential for understanding the specific interactions with biomolecules that lead to toxicity. uneb.br
Ligand Binding Site Analysis with Biomolecules (e.g., Proteins)
Before a chemical like NHEX can be metabolized, it must first bind to the active site of an enzyme, typically a cytochrome P450. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. uneb.brnih.gov By simulating the binding of NHEX to the active site of relevant P450 isoforms, researchers can identify the key amino acid residues involved in the interaction and predict the most likely binding pose. drughunter.commdpi.com
This analysis can reveal why certain P450 enzymes are more efficient at metabolizing NHEX than others. The results of such docking studies, often refined by molecular dynamics (MD) simulations, provide a detailed picture of the binding conformation and the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the enzyme-substrate complex. uneb.brmdpi.com The identification of these binding sites is crucial for understanding the initial step of metabolic activation. nih.gov
| Interaction Type | Description | Importance in Binding |
|---|---|---|
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and stabilizing the ligand in the binding pocket. |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | A major driving force for ligand binding, especially for nonpolar regions of NHEX. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the protein-ligand complex. |
| Steric Complementarity | The degree to which the shape of the ligand fits the shape of the binding site. | A good fit maximizes favorable interactions and is essential for effective binding. |
Computational Simulation of DNA Adduct Formation and Stability
The ultimate event in nitrosamine-induced carcinogenesis is often the formation of covalent adducts with DNA. acs.org After metabolic activation, the resulting reactive electrophile, a carbonium ion in the case of NHEX, can attack nucleophilic sites on DNA bases. ca.gov Computational simulations are invaluable for studying the formation of these DNA adducts and their subsequent stability and structural impact on the DNA helix. uleth.ca
Molecular dynamics simulations can be used to model the structure of DNA that has been modified by an NHEX-derived adduct. These simulations can reveal how the adduct alters the local DNA structure, potentially leading to mutations during DNA replication. uleth.ca Furthermore, computational methods can be used to study the stability of different types of adducts. For example, some adducts may be chemically unstable and readily hydrolyze, while others may be more persistent. nih.gov The formation of DNA adducts is a critical event in the early stages of carcinogenesis, and computational studies provide a molecular-level understanding of this process. acs.org
Mechanistic Pathway Simulation and Kinetics
Integrating the knowledge gained from quantum chemical calculations and molecular modeling allows for the simulation of entire mechanistic pathways and the prediction of their kinetics. mtu.edu Such simulations aim to provide a comprehensive, quantitative description of the fate of NHEX from its initial interaction with metabolizing enzymes to the formation of DNA adducts and detoxification products. acs.org
By combining the calculated activation energies and reaction rate constants for each elementary step, a kinetic model can be constructed. mtu.edu This model can then be used to predict the relative importance of different metabolic pathways (e.g., α-hydroxylation versus β- or γ-hydroxylation) and the balance between bioactivation and detoxification routes. acs.orgacs.org For example, the reaction of the diazonium ion with water leads to detoxification, while its reaction with DNA leads to genotoxicity. frontiersin.org Simulating the competition between these pathways is crucial for a quantitative risk assessment. While challenges remain in developing comprehensive kinetic models for all nitrosamines, this area of research holds significant promise for predicting the carcinogenic potential of compounds like NHEX. mtu.edu
Reaction Mechanism Elucidation at the Atomic and Molecular Level
The primary metabolic activation of N-nitrosamines, a critical step in their carcinogenic action, is initiated by enzymatic α-hydroxylation, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes. uiuc.eduacs.orgacs.org Computational studies, particularly those using quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have been pivotal in detailing this process. frontiersin.orgmpg.de
The generally accepted mechanism for the CYP-mediated α-hydroxylation of N-nitrosamines proceeds via a two-step radical process. frontiersin.org
Hydrogen Atom Abstraction (HAT): The catalytic cycle of CYP enzymes generates a highly reactive iron(IV)-oxo heme cation radical species, known as Compound I. frontiersin.orgmdpi.com This species abstracts a hydrogen atom from the α-carbon (the carbon atom adjacent to the N-nitroso group) of the N-Nitrosohexamethyleneimine molecule. This is typically the rate-determining step of the reaction. nih.gov
Radical Rebound: The resulting carbon-centered radical on the NHEX molecule then "rebounds" by reacting with the newly formed iron(III)-hydroxyl species (Compound II) in the enzyme's active site. frontiersin.org This forms the unstable α-hydroxynitrosamine intermediate.
This α-hydroxy-N-nitrosohexamethyleneimine intermediate is unstable and spontaneously decomposes. acs.org This decomposition leads to the formation of an electrophilic diazonium ion, which is considered the ultimate carcinogenic species capable of alkylating DNA and initiating tumorigenesis. uiuc.edu
Computational models, such as Density Functional Theory (DFT), are employed to map the potential energy surface of this reaction. semanticscholar.orgnumberanalytics.com These models help to:
Visualize the geometry of the transition states for both the hydrogen abstraction and rebound steps. semanticscholar.org
Understand the electronic rearrangements that occur during the reaction. nih.govnumberanalytics.com
Analyze the role of the enzyme's active site residues in orienting the substrate and facilitating the reaction. frontiersin.orgplos.org
Beyond the primary α-hydroxylation, metabolic studies have also identified β- and γ-hydroxylation products of this compound. acs.org While computational studies have largely focused on the toxicologically significant α-hydroxylation, the same theoretical principles can be applied to investigate the mechanisms of these alternative detoxification pathways.
Energy Barrier Calculations for Biotransformation Steps
A key output of computational studies is the calculation of activation energies, or energy barriers, for each step in a reaction mechanism. chemrxiv.org According to transition state theory, the height of this barrier is inversely related to the reaction rate; a lower energy barrier implies a faster reaction. nih.gov For the biotransformation of this compound, calculating the energy barrier for α-hydroxylation is crucial for predicting its metabolic activation potential and, consequently, its carcinogenic potency. nih.govnih.gov
DFT calculations have been successfully used to determine the free energy barriers for the metabolic activation of various nitrosamines. semanticscholar.org For example, a detailed DFT study on the activation of N'-nitrosonornicotine (NNN) by a CYP Compound I model calculated the free energy barriers for hydroxylation at different positions. These calculations provide a quantitative measure of the likelihood of a specific metabolic pathway occurring.
| Pathway | Enantiomer | Free Energy Barrier (kcal/mol) |
|---|---|---|
| 2'-Hydroxylation | (R)-NNN | 9.82 |
| 2'-Hydroxylation | (S)-NNN | 8.44 |
| 5'-Hydroxylation | (R)-NNN | 7.99 |
| 5'-Hydroxylation | (S)-NNN | 9.19 |
While specific energy barrier calculations in kcal/mol for this compound are not prominently available in the cited literature, computational models have been developed to predict its α-hydroxylation potential. A novel method utilized data on CYP-mediated hydroxylation of non-nitrosamine xenobiotics to predict this likelihood for various N-nitrosamines. nih.gov This approach provides a valuable metric for assessing metabolic activation without requiring a full, computationally intensive energy profile calculation.
The model predicted the α-hydroxylation potential for this compound (NHEX) and compared it with other cyclic nitrosamines. nih.gov
| Compound | Abbreviation | Predicted α-Hydroxylation Potential |
|---|---|---|
| N-Nitrosopiperidine | NPIP | 0.56 |
| This compound | NHEX | 0.56 |
| N-Nitrosovarenicline | - | 0.63 |
The results indicate that this compound has a predicted α-hydroxylation potential identical to that of N-nitrosopiperidine, a well-known carcinogen. nih.gov This suggests a comparable likelihood of undergoing the critical metabolic activation step. The model's authors noted that the identical values for NPIP (a 6-membered ring) and NHEX (a 7-membered ring) were due to the model treating rings of sizes 5-8 equally in that specific iteration. nih.gov Such computational predictions are invaluable for risk assessment, helping to prioritize compounds for further toxicological testing and to understand structure-activity relationships within the N-nitrosamine class. nih.govnih.gov
Q & A
Q. What are the validated analytical methods for detecting N-Nitrosohexamethyleneimine in pharmaceutical or environmental samples?
Methodological approaches include gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Key challenges include minimizing contamination during sample preparation (e.g., using nitrosamine-free solvents and gloves) and ensuring selectivity via high-resolution mass spectrometry to avoid false positives from co-eluting compounds like dimethylformamide (DMF) . Solubility data (1.282E+01 g/L at 24°C) should inform solvent selection for sample preparation .
| Analytical Parameters | Requirements |
|---|---|
| Detection Limit | ≤ 0.01 ppm (varies by regulatory guideline) |
| Recovery Rate | ≥ 70% (matrix-dependent) |
| Selectivity | Resolved peaks for target nitrosamines |
Q. How is this compound classified in regulatory frameworks, and what are the implications for toxicity studies?
this compound is listed as a carcinogen under California’s Proposition 65 (effective November 2018) based on evidence from animal studies showing tumorigenicity in Syrian golden hamsters and rats . Researchers must adhere to EMA and FDA guidelines for impurity risk assessments in pharmaceuticals, including batch analysis and sameness declarations for APIs .
Q. What experimental models are used to evaluate the carcinogenicity of this compound?
Studies in Syrian golden hamsters and rodents (e.g., NZO/B1 mice) demonstrate its oncogenic activity in liver, stomach, and other tissues. Dose-response relationships and histopathological analyses are critical for validating toxicity endpoints .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in carcinogenicity studies of this compound across species?
Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity) or dosing regimens. A systematic review should compare study designs, such as:
| Study Parameter | Hamsters | Rats |
|---|---|---|
| Tumor Sites | Liver, respiratory tract | Glandular stomach, liver |
| Effective Dose (mg/kg/day) | 10–20 (oral) | 5–10 (subcutaneous) |
Meta-analyses should account for interspecies variability and mechanistic data (e.g., DNA adduct formation) .
Q. What methodological strategies mitigate false positives/negatives in this compound quantification?
Advanced approaches include:
Q. How should risk assessments for this compound impurities in APIs be structured to comply with EMA/FDA guidelines?
Follow a tiered approach:
- Root Cause Analysis : Evaluate synthesis pathways (e.g., nitrosating agents in amine-rich environments).
- Batch Testing : Analyze ≥3 commercial batches using validated methods.
- Control Strategy : Implement limits for individual and total nitrosamines (e.g., AI limits in ppm/ppb) .
| Regulatory Requirement | EMA Guideline | FDA Guideline |
|---|---|---|
| Acceptable Intake (AI) | 0.03 µg/day (carcinogenic) | 0.026 µg/day (NDMA-equivalent) |
| Risk Assessment Documentation | Required for new applications | Required for all NDMA-class impurities |
Q. What experimental evidence supports or challenges the mutagenicity of this compound?
While structural analogs like N-nitrosodimethylamine (NDMA) are mutagenic, recent in vitro studies on related compounds (e.g., N-nitroso-hydrochlorothiazide) suggest non-mutagenicity in Ames tests. Researchers should validate findings using OECD-compliant assays (e.g., micronucleus tests) and compare results across metabolic activation systems (e.g., S9 liver fractions) .
Data Contradiction Analysis
Q. How can discrepancies between in vitro and in vivo carcinogenicity data be addressed?
Potential factors include:
- Bioavailability : In vitro models may not replicate in vivo absorption/metabolism.
- Exposure Duration : Chronic vs. acute dosing effects.
- Endpoint Sensitivity : Tumorigenicity assays (in vivo) vs. genotoxicity assays (in vitro). Cross-referencing with pharmacokinetic studies (e.g., tissue distribution) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
